methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate
CAS No.: 890646-15-8
Cat. No.: VC21513804
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890646-15-8 |
|---|---|
| Molecular Formula | C18H16N4O3 |
| Molecular Weight | 336.3g/mol |
| IUPAC Name | methyl 2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)13-8-4-3-5-9-13)17(23)19-15-11-7-6-10-14(15)18(24)25-2/h3-11H,1-2H3,(H,19,23) |
| Standard InChI Key | PTRJNPUYMHATJT-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
| Canonical SMILES | CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Introduction
Chemical Structure and Properties
Chemical Identity
Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate belongs to the class of triazole derivatives characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The compound is registered with CAS number 890646-15-8 and is represented by the molecular formula C₁₈H₁₆N₄O₃. This structure features a 1,2,3-triazole core with specific substituents that contribute to its unique chemical identity. The IUPAC nomenclature precisely identifies the arrangement of functional groups, indicating a methyl group at position 5 of the triazole ring, a phenyl group at position 1, and a carboxamido linkage connecting to a methyl benzoate moiety.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₃ | |
| Molecular Weight | 336.3 g/mol | |
| CAS Number | 890646-15-8 | |
| Physical State | Solid (presumed) | - |
Structural Characteristics
The structural characteristics of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate contribute significantly to its chemical reactivity and biological activity. The compound features a 1,2,3-triazole nucleus, which provides a rigid scaffold and potential hydrogen bonding sites through its nitrogen atoms. The phenyl group at position 1 of the triazole ring contributes to lipophilicity and potential π-π interactions with aromatic amino acid residues in biological targets. The methyl group at position 5 may influence the electronic distribution within the triazole ring, affecting its reactivity and binding affinity. The carboxamido linkage (-CONH-) serves as both a hydrogen bond donor and acceptor, enhancing potential interactions with biological targets, while the methyl benzoate component adds additional functional complexity to the molecule.
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically follows established routes for triazole-containing compounds. The primary synthetic approach involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl benzoate using appropriate coupling reagents. This procedure is consistent with the general methodologies employed for synthesizing 1-aryl-1H-1,2,3-triazole-4-carboxamides, as documented in related research . The synthesis often begins with the preparation of the triazole core structure, which can be accomplished through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly referred to as "click chemistry" . This approach allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
Reaction Conditions
The reaction conditions for synthesizing methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate require careful control to ensure optimal yield and purity. The formation of the amide bond between 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and methyl benzoate typically employs coupling agents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and DMAP (4-Dimethylaminopyridine). Based on similar synthetic procedures for triazole carboxamides, the reaction is often conducted in dry dichloromethane (DCM) at room temperature for approximately 5 hours . This methodology parallels the general procedure described for the synthesis of 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carboxamides, where EDC and HOBt (Hydroxybenzotriazole) are used as coupling agents .
Biological Activity
Applications and Uses
Pharmaceutical Applications
Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate and similar triazole derivatives have significant potential in pharmaceutical applications due to their diverse biological activities. The compound's structural characteristics and biological profile suggest applications in developing drugs for treating various conditions, particularly cancer and fungal infections. The triazole scaffold is already widely employed in pharmaceutical compounds, with several triazole-containing drugs approved for clinical use, primarily as antifungal agents. The potential of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate in drug development is supported by studies on related compounds that have demonstrated promising anticancer and antimicrobial activities .
Research Applications
In research settings, methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate serves as a valuable tool for investigating structure-activity relationships and developing novel therapeutic agents. The compound can be used as a lead structure for synthesizing libraries of derivatives with modified substituents to optimize biological activity and pharmacokinetic properties. Additionally, the compound may serve as a chemical probe for studying biological pathways and identifying potential drug targets. The triazole moiety's stability under various physiological conditions makes it an attractive scaffold for developing research tools with extended half-lives in biological systems.
Comparative Analysis
Comparison with Related Triazole Derivatives
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